molecular formula C8H11Cl2N3O2S B5004145 2,2-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide

2,2-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B5004145
M. Wt: 284.16 g/mol
InChI Key: BNTJFBIWCWDWTL-UHFFFAOYSA-N
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Description

The compound “2,2-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide” is also known as Teclozan . It is an antiprotozoal agent typically employed as a therapy to treat protozoan infections . The compound belongs to the class of organic compounds known as benzene and substituted derivatives .


Synthesis Analysis

The synthesis of this compound involves a “cost-effective” approach to the synthesis of the novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazol and dichloroacetic acid moieties . The 5-amino-1,3,4-thiadiazole-2-thiol was used as a starting reagent, and the synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra . The compound has a chemical formula of C20H28Cl4N2O4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 502.25 . More detailed physical and chemical properties are not available in the current literature.

properties

IUPAC Name

2,2-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3O2S/c1-2-15-4-3-5-12-13-8(16-5)11-7(14)6(9)10/h6H,2-4H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTJFBIWCWDWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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